methanone CAS No. 343374-91-4](/img/structure/B2613782.png)
[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
[4-(4-chlorophenyl)-1-phenyltetrahydro-1H-pyrrol-3-yl](3-methoxyphenyl)methanone is a useful research compound. Its molecular formula is C24H22ClNO2 and its molecular weight is 391.9. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Anticancer Applications
Research has highlighted the potential of certain compounds, including those with chlorophenyl and methoxyphenyl groups, in the development of anticancer drugs. A study by Sugita et al. (2017) focused on compounds synthesized to exhibit high tumor specificity with reduced keratinocyte toxicity. Their work demonstrated that structural analogs, which include chlorophenyl and methoxyphenyl groups, could induce apoptotic cell death in oral squamous cell carcinoma cell lines with minimal effects on normal cells, suggesting a pathway for developing less toxic anticancer therapies (Sugita, Takao, Uesawa, & Sakagami, 2017).
Environmental Degradation and Remediation
The environmental impact and degradation pathways of chlorophenols, which share structural similarities with the compound of interest, have been extensively reviewed. These compounds, due to their chlorinated nature, pose significant environmental risks, necessitating studies on their degradation. Krijgsheld and Gen (1986) evaluated the effects of chlorophenols on aquatic environments, highlighting their moderate to high persistence under certain conditions and the necessity for effective biodegradation strategies (Krijgsheld & Gen, 1986).
Pharmacological Effects of Structurally Related Compounds
The pharmacological activities of compounds related to chlorophenols and methoxyphenyl groups are diverse, ranging from antimicrobial to anti-inflammatory effects. Research on paeonol derivatives, which include methoxy groups, has revealed significant anti-inflammatory, analgesic, and antioxidative properties, underscoring the therapeutic potential of these compounds in treating various conditions (Wang, Wu, Chu, Wu, & Sun, 2020).
Potential for Environmental Estrogen Mimicry
Compounds like methoxychlor, which contain chlorophenyl groups, have been identified as environmental estrogens. Cummings (1997) reviewed the estrogenic activity of methoxychlor and its metabolites, emphasizing the potential risks these compounds pose to reproductive health and development. Such studies highlight the importance of understanding the environmental and physiological impacts of structurally related compounds (Cummings, 1997).
Properties
IUPAC Name |
[4-(4-chlorophenyl)-1-phenylpyrrolidin-3-yl]-(3-methoxyphenyl)methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H22ClNO2/c1-28-21-9-5-6-18(14-21)24(27)23-16-26(20-7-3-2-4-8-20)15-22(23)17-10-12-19(25)13-11-17/h2-14,22-23H,15-16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IYXXVLJXXHMUGV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)C(=O)C2CN(CC2C3=CC=C(C=C3)Cl)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H22ClNO2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![4-Chloro-2-[(4-chlorophenyl)methyl]-5-(4-fluorophenyl)thieno[2,3-d]pyrimidine](/img/structure/B2613699.png)
![Methyl 2-[[3-(2,2-difluoroethoxy)-1-ethylpyrazol-4-yl]amino]acetate](/img/structure/B2613702.png)
![4-[benzyl(methyl)sulfamoyl]-N-(6-methoxy-3-methyl-1,3-benzothiazol-2-ylidene)benzamide](/img/structure/B2613704.png)
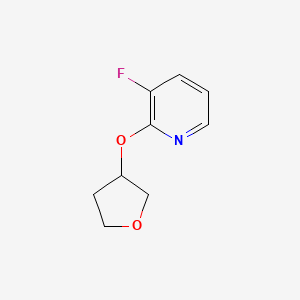
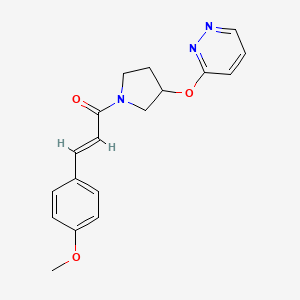
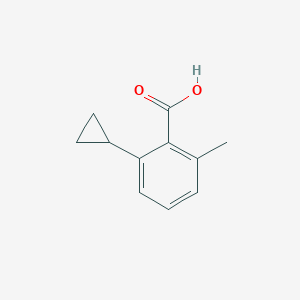
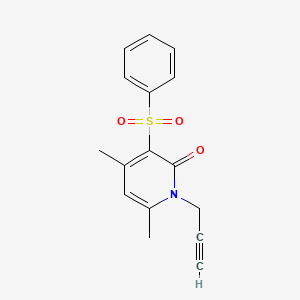
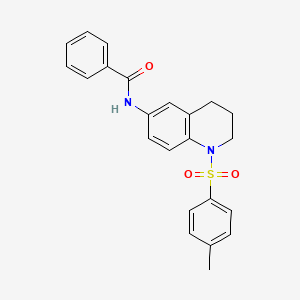
![N-(3,4-dimethylphenyl)-2-spiro[1H-quinazoline-2,1'-cyclohexane]-4-ylsulfanylacetamide](/img/structure/B2613714.png)
![7-bromo-4-(3,4-dimethylbenzoyl)-5-phenyl-4,5-dihydro-1H-benzo[e][1,4]diazepin-2(3H)-one](/img/structure/B2613715.png)

![2-(benzofuro[3,2-d]pyrimidin-4-ylthio)-N-(6-methylbenzo[d]thiazol-2-yl)acetamide](/img/structure/B2613720.png)


